molecular formula C9H15O4- B12555598 (2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate CAS No. 181487-68-3

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate

Cat. No.: B12555598
CAS No.: 181487-68-3
M. Wt: 187.21 g/mol
InChI Key: REUDDXCWANRXHG-ZETCQYMHSA-M
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Description

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate is a chemical compound with a specific stereochemistry, indicated by the (2S) configuration This compound is characterized by its methoxy and oxoethyl functional groups attached to a 4-methylpentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate typically involves the esterification of (2S)-2-hydroxy-4-methylpentanoic acid with methoxyacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated reaction systems can further optimize the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxo group can be reduced to form a hydroxyl group, resulting in a secondary alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(2-Carboxy-2-oxoethyl)-4-methylpentanoate.

    Reduction: Formation of (2S)-2-(2-Hydroxy-2-oxoethyl)-4-methylpentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(2-Hydroxy-2-oxoethyl)-4-methylpentanoate
  • (2S)-2-(2-Methoxy-2-hydroxyethyl)-4-methylpentanoate
  • (2S)-2-(2-Methoxy-2-oxoethyl)-4-ethylpentanoate

Uniqueness

(2S)-2-(2-Methoxy-2-oxoethyl)-4-methylpentanoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and development.

Properties

CAS No.

181487-68-3

Molecular Formula

C9H15O4-

Molecular Weight

187.21 g/mol

IUPAC Name

(2S)-2-(2-methoxy-2-oxoethyl)-4-methylpentanoate

InChI

InChI=1S/C9H16O4/c1-6(2)4-7(9(11)12)5-8(10)13-3/h6-7H,4-5H2,1-3H3,(H,11,12)/p-1/t7-/m0/s1

InChI Key

REUDDXCWANRXHG-ZETCQYMHSA-M

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC)C(=O)[O-]

Canonical SMILES

CC(C)CC(CC(=O)OC)C(=O)[O-]

Origin of Product

United States

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